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molecular formula C12H12F2O4 B130855 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS No. 162401-62-9

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Cat. No. B130855
M. Wt: 258.22 g/mol
InChI Key: IGFDIFLMMLWKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671066B2

Procedure details

Thionyl chloride (25 ml, 344 mmol) was added dropwise to a solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (12 g, 48 mmol) in toluene (100 ml) and the reaction mixture was heated to reflux for 2 hours, then the solvent was evaporated to dryness under vacuum and the residue was used without further purification (13.2 g, 48 mmol, 100% yield).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH:5]1([CH2:8][O:9][C:10]2[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=2[O:19][CH:20]([F:22])[F:21])[C:13](O)=[O:14])[CH2:7][CH2:6]1>C1(C)C=CC=CC=1>[CH:5]1([CH2:8][O:9][C:10]2[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=2[O:19][CH:20]([F:22])[F:21])[C:13]([Cl:3])=[O:14])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
12 g
Type
reactant
Smiles
C1(CC1)COC=1C=C(C(=O)O)C=CC1OC(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was used without further purification (13.2 g, 48 mmol, 100% yield)

Outcomes

Product
Name
Type
Smiles
C1(CC1)COC=1C=C(C(=O)Cl)C=CC1OC(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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